Cas no 23796-64-7 (9-Hydroxy-2H,3H-1,4dioxino2,3-gquinoline-8-carboxylic Acid)

9-Hydroxy-2H,3H-1,4dioxino2,3-gquinoline-8-carboxylic Acid 化学的及び物理的性質
名前と識別子
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- 9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid
- 1,4-Dioxino[2,3-g]quinoline-8-carboxylic acid, 2,3-dihydro-9-hydroxy-
- 9-Hydroxy-2H,3H-1,4dioxino2,3-gquinoline-8-carboxylic Acid
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- インチ: 1S/C12H9NO5/c14-11-6-3-9-10(18-2-1-17-9)4-8(6)13-5-7(11)12(15)16/h3-5H,1-2H2,(H,13,14)(H,15,16)
- InChIKey: MHIFATZXRQSTSN-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC3OCCOC=3C=2)C(O)=C(C(O)=O)C=1
9-Hydroxy-2H,3H-1,4dioxino2,3-gquinoline-8-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37301-5.0g |
9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |
23796-64-7 | 95.0% | 5.0g |
$1075.0 | 2025-03-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076535-5g |
9-Hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |
23796-64-7 | 95% | 5g |
¥6236.0 | 2023-03-20 | |
1PlusChem | 1P019NAX-1g |
9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |
23796-64-7 | 95% | 1g |
$448.00 | 2025-03-03 | |
A2B Chem LLC | AV28921-250mg |
9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |
23796-64-7 | 95% | 250mg |
$185.00 | 2024-04-20 | |
Aaron | AR019NJ9-50mg |
9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |
23796-64-7 | 95% | 50mg |
$116.00 | 2025-02-08 | |
Aaron | AR019NJ9-500mg |
9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |
23796-64-7 | 95% | 500mg |
$398.00 | 2025-02-08 | |
Aaron | AR019NJ9-2.5g |
9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |
23796-64-7 | 95% | 2.5g |
$1024.00 | 2025-02-08 | |
Aaron | AR019NJ9-10g |
9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |
23796-64-7 | 95% | 10g |
$2216.00 | 2023-12-14 | |
A2B Chem LLC | AV28921-100mg |
9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |
23796-64-7 | 95% | 100mg |
$139.00 | 2024-04-20 | |
1PlusChem | 1P019NAX-50mg |
9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid |
23796-64-7 | 95% | 50mg |
$109.00 | 2025-03-03 |
9-Hydroxy-2H,3H-1,4dioxino2,3-gquinoline-8-carboxylic Acid 関連文献
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
9-Hydroxy-2H,3H-1,4dioxino2,3-gquinoline-8-carboxylic Acidに関する追加情報
Recent Advances in the Study of 9-Hydroxy-2H,3H-1,4-dioxino[2,3-g]quinoline-8-carboxylic Acid (CAS: 23796-64-7)
The compound 9-Hydroxy-2H,3H-1,4-dioxino[2,3-g]quinoline-8-carboxylic Acid (CAS: 23796-64-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 9-Hydroxy-2H,3H-1,4-dioxino[2,3-g]quinoline-8-carboxylic acid exhibit potent inhibitory effects against multidrug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The mechanism of action appears to involve interference with bacterial DNA gyrase, suggesting a promising avenue for addressing antibiotic resistance.
In the realm of oncology research, preliminary in vitro studies conducted by the National Cancer Institute (2024) have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with pancreatic and triple-negative breast cancers. The unique dioxinoquinoline scaffold appears to interact with specific molecular targets involved in cancer cell proliferation, though further mechanistic studies are needed to fully elucidate these pathways.
From a chemical synthesis perspective, recent advancements have focused on optimizing the production of 9-Hydroxy-2H,3H-1,4-dioxino[2,3-g]quinoline-8-carboxylic Acid. A team at MIT (2024) developed a novel green chemistry approach that improves yield by 37% while reducing hazardous byproducts. This innovation addresses previous challenges in scaling up production while maintaining the compound's structural integrity.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) have provided new insights into the compound's bioavailability and metabolic pathways. The research indicates that while the carboxylic acid moiety enhances water solubility, strategic modifications to the dioxino ring system may improve membrane permeability and tissue distribution, offering opportunities for structural optimization.
Looking forward, several pharmaceutical companies have initiated preclinical development programs based on this chemical scaffold. Current patent filings (2023-2024) suggest growing commercial interest in developing 9-Hydroxy-2H,3H-1,4-dioxino[2,3-g]quinoline-8-carboxylic acid derivatives as potential first-in-class therapeutics for infectious diseases and certain cancers. However, researchers caution that significant challenges remain in translating these promising early results into clinically viable treatments.
This compound continues to serve as a valuable chemical probe in basic research as well. Its fluorescence properties, recently characterized by a team at Stanford University (2024), make it particularly useful for studying molecular interactions in biological systems. These properties may also be exploited for diagnostic applications in future biomedical technologies.
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